molecular formula C22H17ClN4 B3183313 3-Benzidino-6-(4-chlorophenyl)pyridazine CAS No. 901773-91-9

3-Benzidino-6-(4-chlorophenyl)pyridazine

Cat. No.: B3183313
CAS No.: 901773-91-9
M. Wt: 372.8 g/mol
InChI Key: ABGCSSPCKSVMHI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 3-Benzidino-6-(4-chlorophenyl)pyridazine are the delayed rectifier and transient outward potassium currents . These currents play a crucial role in the repolarization phase of the action potential in neurons, thereby controlling the frequency and pattern of neuronal firing.

Mode of Action

This compound acts as an inhibitor of these potassium currents . It blocks the action of these currents, thereby affecting the repolarization phase of the action potential. The IC50 values for the blocking action of this compound on IKDR and IKA were calculated as 7.13 μM and 0.55 μM , respectively .

Result of Action

The result of the action of this compound is the alteration of neuronal firing patterns due to the inhibition of the delayed rectifier and transient outward potassium currents . This can potentially affect various neuronal functions and processes.

Preparation Methods

The synthesis of 3-Benzidino-6-(4-chlorophenyl)pyridazine typically involves multi-step organic reactions. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of reactions involving the formation of the pyridazine ring and subsequent substitution reactions to introduce the benzidino and chlorophenyl groups .

Chemical Reactions Analysis

3-Benzidino-6-(4-chlorophenyl)pyridazine undergoes various chemical reactions, including:

    Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.

    Substitution: The compound can undergo substitution reactions, particularly involving the benzidino and chlorophenyl groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

3-Benzidino-6-(4-chlorophenyl)pyridazine is unique due to its specific inhibitory effects on potassium currents. Similar compounds include:

These comparisons highlight the unique properties of this compound, particularly its potent inhibition of potassium currents.

Properties

IUPAC Name

N-[4-(4-aminophenyl)phenyl]-6-(4-chlorophenyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4/c23-18-7-1-17(2-8-18)21-13-14-22(27-26-21)25-20-11-5-16(6-12-20)15-3-9-19(24)10-4-15/h1-14H,24H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGCSSPCKSVMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)NC3=NN=C(C=C3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696530
Record name N~4~-[6-(4-Chlorophenyl)pyridazin-3-yl][1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901773-91-9
Record name N~4~-[6-(4-Chlorophenyl)pyridazin-3-yl][1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzidino-6(4-chlorophenyl)pyridazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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